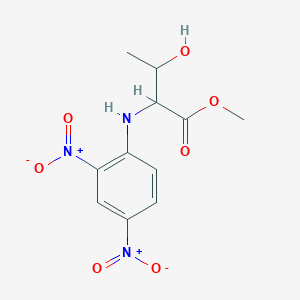
methyl N-(2,4-dinitrophenyl)threoninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2,4-dinitrophenyl)threoninate is an organic compound with the molecular formula C11H13N3O7. It is a derivative of threonine, an amino acid, and contains a dinitrophenyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2,4-dinitrophenyl)threoninate typically involves the reaction of threonine with 2,4-dinitrofluorobenzene in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of threonine attacks the fluorine-substituted aromatic ring, resulting in the formation of the dinitrophenyl derivative. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(2,4-dinitrophenyl)threoninate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while nucleophilic substitution could result in various substituted phenyl derivatives .
Applications De Recherche Scientifique
Methyl N-(2,4-dinitrophenyl)threoninate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive dinitrophenyl group.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which methyl N-(2,4-dinitrophenyl)threoninate exerts its effects is primarily through its reactive dinitrophenyl group. This group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function. The electron-withdrawing nature of the dinitrophenyl group also influences the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-(2,4-dinitrophenyl)glycinate
- Methyl N-(2,4-dinitrophenyl)alaninate
- Methyl N-(2,4-dinitrophenyl)valinate
Uniqueness
Methyl N-(2,4-dinitrophenyl)threoninate is unique due to the presence of the threonine moiety, which contains both a hydroxyl and an amino group. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds that may only have one functional group .
Propriétés
Numéro CAS |
10420-76-5 |
|---|---|
Formule moléculaire |
C11H13N3O7 |
Poids moléculaire |
299.24 g/mol |
Nom IUPAC |
methyl 2-(2,4-dinitroanilino)-3-hydroxybutanoate |
InChI |
InChI=1S/C11H13N3O7/c1-6(15)10(11(16)21-2)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12,15H,1-2H3 |
Clé InChI |
BVBFXLSRAGMSDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


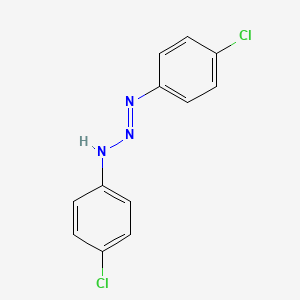
![1-[3-Heptoxy-2,2-bis(heptoxymethyl)propoxy]heptane](/img/structure/B14158090.png)
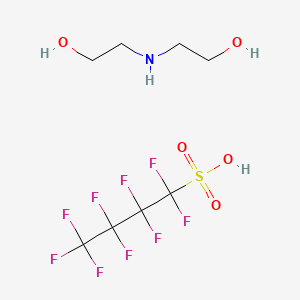
![2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B14158123.png)
![1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14158127.png)
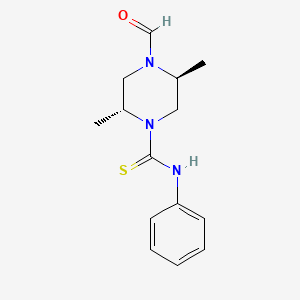
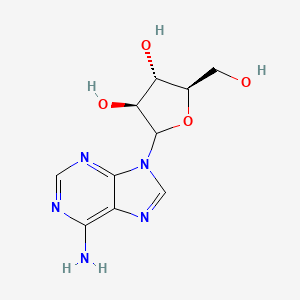

![3-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B14158141.png)
![3-(3-Chloro-4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14158143.png)
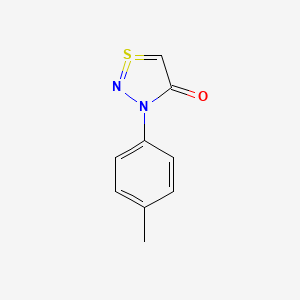


![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14158169.png)
